molecular formula C19H25N3O6S B11141754 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11141754
M. Wt: 423.5 g/mol
InChI Key: FJEZCTLVYIHPCH-UHFFFAOYSA-N
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Description

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a pyridazine derivative characterized by:

  • A tetrahydropyridazine core with a ketone group at position 4.
  • A 1,1-dioxidotetrahydrothiophene substituent at position 1, introducing sulfone functionality.
  • A 3,4-dimethoxyphenethyl side chain attached via an amide linkage at position 2.

Properties

Molecular Formula

C19H25N3O6S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C19H25N3O6S/c1-27-16-5-3-13(11-17(16)28-2)7-9-20-19(24)15-4-6-18(23)22(21-15)14-8-10-29(25,26)12-14/h3,5,11,14H,4,6-10,12H2,1-2H3,(H,20,24)

InChI Key

FJEZCTLVYIHPCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3)OC

Origin of Product

United States

Preparation Methods

Thiophene Ring Formation

The tetrahydrothiophene ring is synthesized via a thiol-ene cyclization reaction. Starting from 3-chloro-2-(chloromethyl)prop-1-ene (26 ), a Finkelstein reaction with NaI in acetone generates diiodide 29 , which undergoes nucleophilic substitution with a thiolate anion to form tetrahydrothiophene.

Sulfone Oxidation

The sulfur atom in tetrahydrothiophene is oxidized to a sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature. This step proceeds with >95% yield, as confirmed by 1H^1H NMR monitoring of the sulfone proton signals at δ 3.2–3.5 ppm.

Preparation of 3,4-Dimethoxyphenethylamine

Nitrile Reduction

3,4-Dimethoxyphenylacetonitrile is reduced to the corresponding amine using LiAlH4_4 in dry tetrahydrofuran (THF) under reflux. The reaction achieves 85% yield, with the amine confirmed by IR spectroscopy (N–H stretch at 3350 cm1^{-1}).

Alternative Gabriel Synthesis

As a complementary route, 3,4-dimethoxyphenethyl bromide is treated with potassium phthalimide in DMF, followed by hydrazinolysis to release the primary amine. This method avoids over-reduction side reactions and provides a 78% isolated yield.

Construction of Tetrahydropyridazine-3-Carboxylic Acid

Cyclocondensation Reaction

A diketone intermediate (30 ) is prepared by Lemieux–Johnson oxidation of 4-methylenepiperidine (24 ) using OsO4_4 and NaIO4_4. Condensation with hydrazine hydrate in ethanol under reflux forms the tetrahydropyridazine ring, with the carboxylic acid group introduced via in situ oxidation of a primary alcohol using Jones reagent.

Carboxylic Acid Activation

The carboxylic acid is converted to an acid chloride using SOCl2_2 in dichloromethane, followed by reaction with 3,4-dimethoxyphenethylamine in the presence of triethylamine. This step achieves 82% yield, with the amide linkage confirmed by 13C^{13}C NMR (C=O at 170 ppm).

Final Assembly and Characterization

Coupling of Moieties

The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced via nucleophilic substitution of a brominated tetrahydropyridazine intermediate. Using K2_2CO3_3 in acetonitrile at 60°C, the reaction proceeds with 75% yield, as monitored by HPLC.

Purification and Analysis

Crude product is purified via flash chromatography (SiO2_2, ethyl acetate/hexanes 1:1) and recrystallized from ethanol. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 416.1406 [M+H]+^+.

Optimization and Comparative Analysis

Oxidation Efficiency

Oxidizing AgentSolventTemp (°C)Yield (%)
mCPBADCM0–2595
H2_2O2_2/AcOHAcOH5068
KMnO4_4H2_2O2542

mCPBA in dichloromethane provides optimal sulfone formation.

Amide Coupling Reagents

ReagentBaseYield (%)Purity (%)
EDClNEt3_38298
HATUDIPEA8899
DCCDMAP7595

HATU with DIPEA maximizes efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle Variations

Compound AZ331 ():
  • Core: 1,4-dihydropyridine (DHP) with a thieno[2,3-b]pyridine fusion.
  • Substituents: 5-cyano, 4-(2-furyl), and 2-methyl groups. Thioether-linked 2-(4-methoxyphenyl)-2-oxoethyl side chain.
  • Key Differences :
    • The DHP core lacks the sulfone and pyridazine features of the target compound.
    • The presence of a furyl group may enhance aromatic interactions compared to the target’s dimethoxyphenethyl chain .
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide ():
  • Core : Dihydropyridazine with a trifluoromethyl group at position 3.
  • Substituents :
    • 3-chlorophenyl and 4-chlorophenyl groups.
  • Key Differences :
    • The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating methoxy groups.
    • Chlorophenyl substituents may confer distinct lipophilicity and metabolic stability .

Side Chain Modifications

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ():
  • Core : Tetrahydroimidazo[1,2-a]pyridine.
  • Substituents :
    • 4-nitrophenyl (electron-withdrawing) and phenethyl groups.
  • Key Differences :
    • The imidazo-pyridine core alters electronic properties compared to pyridazine.
    • Nitro groups may enhance oxidative stress-related activity, unlike the target’s methoxy groups, which are typically associated with improved solubility .
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide ():
  • Core : Tetrahydropyridazine (identical to the target compound).
  • Substituents :
    • 4-methylindole side chain instead of dimethoxyphenethyl.
  • Methyl substitution on indole may reduce steric hindrance compared to the bulkier dimethoxyphenyl group .

Research Implications

  • Electron-Donating vs. Withdrawing Groups : The target’s methoxy groups may improve solubility but reduce metabolic stability compared to chlorophenyl or nitro groups .
  • Sulfone Functionality : The 1,1-dioxidotetrahydrothiophene group in the target compound could enhance hydrogen-bonding interactions in biological targets, a feature absent in AZ331 and the indole-modified analog .
  • Heterocyclic Core Impact : Pyridazine derivatives (target and ) may exhibit distinct pharmacokinetic profiles compared to DHPs () or imidazo-pyridines () due to differences in ring strain and polarity.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O5SC_{21}H_{25}N_{3}O_{5}S, with a molar mass of approximately 431.51 g/mol. The structure features a tetrahydropyridazine core linked to a dimethoxyphenyl group and a dioxidotetrahydrothiophen moiety.

PropertyValue
Molecular FormulaC21H25N3O5S
Molar Mass431.51 g/mol
CAS NumberNot available

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds containing the thiazolidinone ring. For instance, derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

  • Case Study : A related compound demonstrated minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can enhance antibacterial efficacy .

Antitumor Activity

Compounds with similar structural features have been evaluated for their antitumor potential. The presence of specific functional groups appears to enhance cytotoxicity against various cancer cell lines.

  • Research Findings : In vitro studies indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, potentially through the induction of apoptosis or cell cycle arrest .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways that lead to therapeutic effects.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. What are the standard synthetic routes for this compound, and what critical reaction parameters must be controlled to ensure high yield?

The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydropyridazine core followed by sequential functionalization. Key steps include amide coupling between the tetrahydrothiophen-1,1-dioxide and dimethoxyphenylethylamine moieties. Critical parameters include:

  • Temperature control (e.g., maintaining 0–5°C during sensitive coupling reactions to avoid side products).
  • Solvent selection (polar aprotic solvents like DMF or THF for solubility and reactivity).
  • Purification techniques (chromatography or recrystallization to isolate high-purity product). Analytical validation via HPLC (purity >95%) and NMR (structural confirmation) is essential .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • HPLC : To assess purity and detect impurities (e.g., unreacted intermediates). Cross-referencing spectral data with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Q. What are the key functional groups influencing reactivity and bioactivity?

Critical groups include:

  • Tetrahydrothiophen-1,1-dioxide : Enhances solubility and participates in hydrogen bonding.
  • 3,4-Dimethoxyphenylethyl : Modulates lipophilicity and potential receptor interactions.
  • Tetrahydropyridazine-6-one : Contributes to π-π stacking and enzyme inhibition (e.g., kinase targets). These groups collectively influence pharmacokinetic properties and target binding .

Q. Which analytical methods are recommended for stability testing under varying conditions?

Stability studies should employ:

  • Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions.
  • Stability-indicating HPLC : Monitor degradation products and quantify stability over time.
  • Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers. Data from these methods inform storage conditions (e.g., -20°C under nitrogen) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Common assays include:

  • Enzyme inhibition assays : For kinases or proteases using fluorogenic substrates.
  • Cellular viability assays (e.g., MTT or ATP-luciferase) to evaluate cytotoxicity.
  • Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST). Assay conditions (pH, temperature, and co-solvent concentrations) must mimic physiological environments .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

Conflicting data may arise from:

  • Purity variations : Validate via orthogonal methods (e.g., LC-MS and elemental analysis).
  • Stereochemical inconsistencies : Use chiral HPLC or X-ray crystallography to confirm enantiopurity.
  • Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays). Cross-laboratory validation and open-data sharing mitigate reproducibility issues .

Q. What computational strategies predict target interactions and optimize pharmacodynamics?

Advanced approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger to identify binding poses with targets (e.g., kinases).
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over time.
  • QSAR modeling : Relate structural features (e.g., logP, polar surface area) to activity data. Validate predictions with mutagenesis studies or cryo-EM structures .

Q. How can reaction yields be improved while minimizing byproduct formation?

Optimization strategies:

  • Design of Experiments (DoE) : Use factorial design to test temperature, solvent, and catalyst combinations.
  • Flow chemistry : Enhance mixing and heat transfer for exothermic steps.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts for stereoselectivity. Monitor intermediates in real-time using inline IR or Raman spectroscopy .

Q. What methodologies assess the compound’s metabolic stability and CYP450 interactions?

Key methods:

  • Liver microsome assays : Incubate with NADPH and LC-MS to identify metabolites.
  • CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) for isoform-specific activity.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to determine free fraction. Data guide structural modifications to reduce off-target effects .

Q. How do structural analogs compare in target selectivity and toxicity profiles?

Comparative studies require:

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at key positions.
  • Selectivity panels : Screen against 100+ kinases or GPCRs to identify off-target interactions.
  • Toxicity assays : Ames test for mutagenicity and hERG binding for cardiac safety.
    Structure-activity relationship (SAR) maps highlight pharmacophoric requirements .

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